molecular formula C6H5F3OS B1645614 (5-Trifluoromethyl-thiophen-3-yl)-methanol CAS No. 1447913-56-5

(5-Trifluoromethyl-thiophen-3-yl)-methanol

Cat. No.: B1645614
CAS No.: 1447913-56-5
M. Wt: 182.17 g/mol
InChI Key: JHPPIFOSKSRKDK-UHFFFAOYSA-N
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Description

(5-Trifluoromethyl-thiophen-3-yl)-methanol is an organic compound featuring a thiophene ring substituted with a trifluoromethyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Trifluoromethyl-thiophen-3-yl)-methanol typically involves the introduction of a trifluoromethyl group to a thiophene ring, followed by the addition of a methanol group. One common method involves the reaction of 5-trifluoromethylthiophene with formaldehyde in the presence of a base to yield the desired product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Commonly used solvents include dichloromethane or toluene

    Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Trifluoromethyl-thiophen-3-yl)-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiophene derivative without the trifluoromethyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-Trifluoromethyl-thiophene-3-carboxylic acid

    Reduction: 5-Methylthiophene-3-yl-methanol

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Trifluoromethyl-thiophen-3-yl)-methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (5-Trifluoromethyl-thiophen-3-yl)-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5-Trifluoromethyl-thiophen-3-yl)-methanamine
  • (5-Trifluoromethyl-thiophen-3-yl)-boronic acid
  • (5-Trifluoromethyl-thiophen-3-yl)-acetate

Uniqueness

(5-Trifluoromethyl-thiophen-3-yl)-methanol is unique due to the presence of both a trifluoromethyl group and a methanol group on the thiophene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

[5-(trifluoromethyl)thiophen-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3OS/c7-6(8,9)5-1-4(2-10)3-11-5/h1,3,10H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPPIFOSKSRKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401278634
Record name 5-(Trifluoromethyl)-3-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447913-56-5
Record name 5-(Trifluoromethyl)-3-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447913-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-3-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of lithium borohydride (15.9 g) in tetrahydrofuran (550 ml) was added dropwise a solution of methyl 5-(trifluoromethyl)thiophene-3-carboxylate (55.1 g) in tetrahydrofuran (50 ml) at 0° C., and the obtained mixture was stirred at 50° C. overnight. The reaction mixture was cooled to 0° C., poured into 2 M hydrochloric acid, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (37.3 g).
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
55.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of methyl 5-(trifluoromethyl)thiophene-3-carboxylate (523 mg) in THF (1 ml)-MeOH (1 ml) was added NaBH4 (2.2 g) at room temperature, and the reaction mixture was stirred at 60° C. for 3 h. The reaction mixture was quenched with water, and extracted with EtOAc. The extract was washed with brine, dried over MgSO4, concentrated and purified by silica gel column chromatography (hexane/EtOAc) to give the title compound (449 mg) as a pale yellow oil.
Quantity
523 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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